alpha-d-Galactosamine
Overview
Description
Alpha-d-Galactosamine is a hexosamine derived from galactose with the molecular formula C6H13NO5 . This amino sugar is a constituent of some glycoprotein hormones such as follicle-stimulating hormone and luteinizing hormone . It plays a crucial role in various biological processes, including glycosylation, which is essential for protein function and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-d-Galactosamine can be synthesized through various methods. One common approach involves the use of rare earth metal triflate promoters to facilitate the formation of glycosidic bonds . This method is efficient and allows for the selective synthesis of alpha- and beta-glycosides of N-acetylgalactosamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the enzymatic conversion of galactose using specific glycosyltransferases . These enzymes catalyze the transfer of N-acetylgalactosamine residues to acceptor molecules, forming the desired product .
Chemical Reactions Analysis
Types of Reactions
Alpha-d-Galactosamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into an oxime or a nitroso compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can be substituted with other functional groups, such as acyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acylation can be achieved using acetic anhydride, while alkylation can be performed using alkyl halides.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, alcohols, and various substituted derivatives .
Scientific Research Applications
Alpha-d-Galactosamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: It plays a role in cell signaling and communication, particularly in the formation of glycoproteins.
Industry: It is employed in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
Alpha-d-Galactosamine exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine: Similar in structure but differs in the position of the acetyl group.
Galactosamine: Lacks the acetyl group present in alpha-d-Galactosamine.
Uniqueness
This compound is unique due to its specific role in glycosylation and its ability to induce hepatotoxicity in research models . Its structural features allow it to participate in a variety of biochemical processes that are not possible with other similar compounds .
Properties
IUPAC Name |
(2S,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWZFWKMSRAUBD-DVKNGEFBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14196-84-0 | |
Record name | alpha-D-Galactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014196840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-D-GALACTOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A23T276F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.